molecular formula C22H16N2O3S B3712568 N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3712568
M. Wt: 388.4 g/mol
InChI Key: JNLYOLACGWICOH-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a hybrid heterocyclic compound featuring two distinct pharmacophores: a 6-methyl-1,3-benzothiazole moiety and a 2H-1,3-benzodioxole-5-carboxamide group. The benzothiazole ring is substituted at position 6 with a methyl group and linked via a phenyl spacer to the benzodioxole carboxamide, which includes a 1,3-dioxole ring fused to a benzene ring.

Structural characterization of such compounds typically employs IR, NMR, and elemental analysis .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-13-2-8-17-20(10-13)28-22(24-17)14-3-6-16(7-4-14)23-21(25)15-5-9-18-19(11-15)27-12-26-18/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLYOLACGWICOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . The reaction conditions often require a base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be economical and environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Key Observations:

Benzothiazole Derivatives :

  • The tetrahydrothiophene carboxamide analog () lacks inhibitory activity against targets like MMP-9, unlike its benzodioxole counterpart, suggesting the benzodioxole group may enhance target engagement .
  • Nicotinamide-linked benzothiazoles () exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL), highlighting the role of the benzothiazole core in antimicrobial potency .

Benzodioxole Derivatives :

  • Tulmimetostatum (), a benzodioxole carboxamide with azetidine and cyclohexyl groups, demonstrates antineoplastic activity, implying that substitutions on the benzodioxole scaffold can modulate therapeutic specificity .

However, its biological profile remains uncharacterized in the provided evidence.

Hydrogen Bonding and Crystallography

  • Hydrogen bonding patterns () influence crystal packing and solubility. For example, benzothiazole derivatives often form N–H···O/S interactions, while benzodioxoles participate in C–H···O hydrogen bonds . Such interactions may affect the target compound’s bioavailability compared to analogs like tulmimetostatum, which has polar azetidine and sulfanyl groups enhancing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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